molecular formula C23H17ClFN3O2S B12892771 Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- CAS No. 593238-52-9

Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-

Cat. No.: B12892771
CAS No.: 593238-52-9
M. Wt: 453.9 g/mol
InChI Key: PGXPRSPTKUJUMM-UHFFFAOYSA-N
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Description

2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a fluorobenzamide moiety, and a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the carbamothioyl linkage: This involves the reaction of the benzo[d]oxazole derivative with an isothiocyanate.

    Attachment of the 4-fluorobenzamide moiety: This step typically involves the coupling of the intermediate with 4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

    Hydrolysis: The amide and thioamide linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution reactions: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation and reduction: Products with altered oxidation states of the functional groups.

    Hydrolysis: Products such as carboxylic acids, amines, and thiols.

Scientific Research Applications

2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the benzo[d]oxazole ring and the carbamothioyl linkage suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
  • 3-(4-Bromophenyl)-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole
  • 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Uniqueness

2-Chloro-N-((3-(5-ethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is unique due to its combination of a benzo[d]oxazole ring, a carbamothioyl linkage, and a 4-fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

593238-52-9

Molecular Formula

C23H17ClFN3O2S

Molecular Weight

453.9 g/mol

IUPAC Name

2-chloro-N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C23H17ClFN3O2S/c1-2-13-6-9-20-19(10-13)27-22(30-20)14-4-3-5-16(11-14)26-23(31)28-21(29)17-8-7-15(25)12-18(17)24/h3-12H,2H2,1H3,(H2,26,28,29,31)

InChI Key

PGXPRSPTKUJUMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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